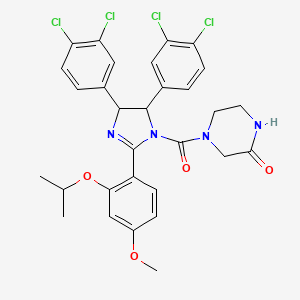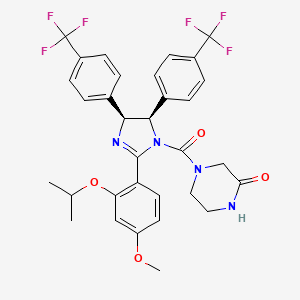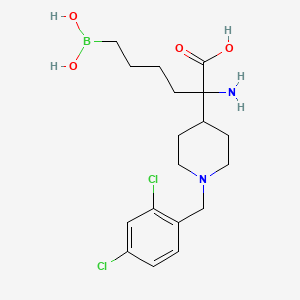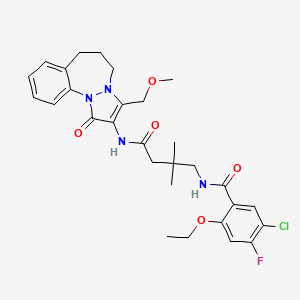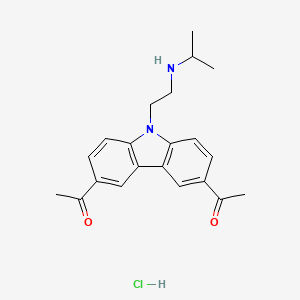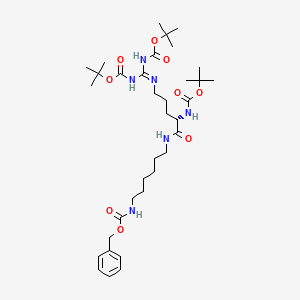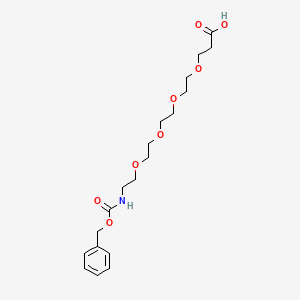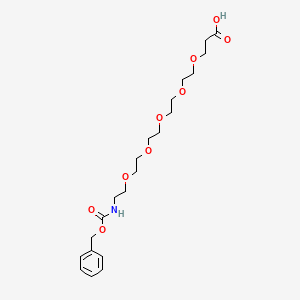![molecular formula C23H23BClF2N3O2 B606580 2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide CAS No. 1800205-57-5](/img/structure/B606580.png)
2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CDy9 is a highly selective fluorescent probe for the detection and isolation of mESC using fluorescence microscopy and flow cytometry. CDy9 allows the detection and isolation of intact stem cells with marginal impact on their function and capabilities. CDy9 may be a non-invasive biotechnological tool for the preparation, purification and characterization of mESC. Stem cell research has gathered immense attention in the past decade due to the remarkable ability of stem cells for self-renewal and tissue-specific differentiation. Despite having numerous advancements in stem cell isolation and manipulation techniques, there is a need for highly reliable probes for the specific detection of live stem cells.
Aplicaciones Científicas De Investigación
Radiosynthesis in Herbicide Studies
- The compound's structural similarities to chloroacetanilide herbicides suggest its potential in agriculture. Studies on chloroacetanilide herbicides, such as acetochlor, involve radiosynthesis for understanding their metabolism and mode of action (Latli & Casida, 1995).
Metabolism Analysis
- The compound's metabolism could be analogous to chloroacetamide herbicides, where comparative metabolism studies in human and rat liver microsomes have been conducted to understand the biological interactions and transformation processes (Coleman et al., 2000).
Structural Studies in Organoboron Compounds
- Organoboron compounds offer insights into potential applications in various chemical and biological processes. The compound might share characteristics with organoboron compounds, leading to applications in molecular engineering and drug design (Kliegel et al., 1991).
Precursors in Synthesis
- The structural framework of the compound suggests its use as a precursor in the synthesis of complex molecules. For example, studies on difluoro(trimethylsilyl)acetamides demonstrate their role as precursors in synthesizing various organic compounds (Bordeau et al., 2006).
Biodegradation Studies
- Understanding the biodegradation pathways of similar compounds, such as acetochlor, can provide insights into environmental impacts and degradation mechanisms, which are crucial for ecological balance and pollution control (Wang et al., 2015).
Propiedades
Número CAS |
1800205-57-5 |
|---|---|
Nombre del producto |
2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide |
Fórmula molecular |
C23H23BClF2N3O2 |
Peso molecular |
457.71 |
Nombre IUPAC |
(E)-2-chloro-N-(2-(5,5-difluoro-3-(2-hydroxy-5-methylstyryl)-1-methyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-10-yl)ethyl)acetamide |
InChI |
InChI=1S/C23H23BClF2N3O2/c1-15-5-8-21(31)17(12-15)6-7-18-13-16(2)23-19(9-10-28-22(32)14-25)20-4-3-11-29(20)24(26,27)30(18)23/h3-8,11-13,31H,9-10,14H2,1-2H3,(H,28,32)/b7-6+ |
Clave InChI |
ZSQGDQRUQOAGGB-VOTSOKGWSA-N |
SMILES |
CC1=CC(/C=C/C2=CC(C)=CC=C2O)=[N+]3C1=C(CCNC(CCl)=O)C4=CC=CN4[B-]3(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CDy9; CDy-9; CDy 9. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)
![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
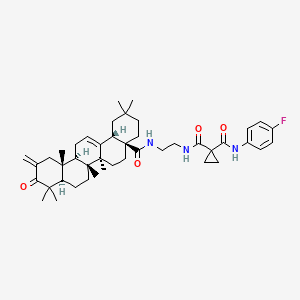
![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)
